Disodium (R*,S*)-tartrate
Description
Structural and Stereochemical Framework of Disodium (B8443419) (R,S)-Tartrate
The chemical identity and utility of Disodium (R,S)-tartrate are intrinsically linked to its three-dimensional structure and the arrangement of its atoms in space.
Isomeric Forms and Racemic Characterization
Disodium (R,S)-tartrate is the disodium salt of meso-tartaric acid. nih.gov Tartaric acid has two stereocenters, leading to the possibility of three stereoisomers: (2R,3R)-tartaric acid (L-(+)-tartaric acid), (2S,3S)-tartaric acid (D-(−)-tartaric acid), and the achiral meso-tartaric acid ((2R,3S)-tartaric acid). wikipedia.orgwikidoc.org The (R,S) designation indicates a racemic mixture of (2R,3S) and (2S,3R) forms, which are identical due to the presence of a plane of symmetry in the meso form. nih.gov A racemic mixture, containing equal amounts of enantiomers, is optically inactive because the opposing optical rotations of the enantiomers cancel each other out. libretexts.orgrsc.org The term "racemic acid" was historically used to describe the optically inactive mixture of tartaric acid isomers found in grapes. masterorganicchemistry.com
The different stereoisomers of tartaric acid and their salts, including the racemic and meso forms, exhibit distinct physical properties such as solubility and crystal structure. wikipedia.orgresearchgate.net For instance, racemic tartaric acid crystallizes in monoclinic and triclinic forms, while the dextro and levo forms produce monoclinic sphenoidal and orthorhombic crystals. wikipedia.org
| Isomer of Tartaric Acid | Stereochemical Designation | Optical Activity |
| L-(+)-tartaric acid | (2R,3R) | Dextrorotatory |
| D-(−)-tartaric acid | (2S,3S) | Levorotatory |
| meso-tartaric acid | (2R,3S) or (2S,3R) | Inactive (achiral) |
| Racemic tartaric acid | (±) or (dl) | Inactive (mixture) |
Conformational Analysis of the Tartrate Anion
The tartrate anion can adopt various conformations due to rotation around the central carbon-carbon bond. The predominant conformation in tartaric acid derivatives is the antiperiplanar (anti) conformation. researchgate.net However, studies have shown that in aqueous solutions, the conformation can be influenced by factors such as pH and intermolecular hydrogen bonding. cdnsciencepub.com For meso-tartaric acid, conformations where the carboxyl groups are gauche to each other are significantly populated in solution, a finding that was initially surprising as the extended anti conformation was expected to be more stable. cdnsciencepub.comresearchgate.net The stability of these conformations is influenced by a balance of steric repulsion, intramolecular hydrogen bonding, and interactions with the solvent. researchgate.netcdnsciencepub.com
In the solid state, the conformation of the tartrate anion is dictated by the crystal packing forces and the network of hydrogen bonds. For instance, in the crystal structure of (+)-(R)-α-methylbenzylammonium meso-tartrate (B1217512) monohydrate, the meso-tartrate anion exhibits a nearly centrosymmetric molecular conformation. researchgate.net The anions are situated between the cations and water molecules, forming an intricate hydrogen-bonding network. researchgate.netcambridge.org
Significance of Chirality and Enantiomeric Purity in Research Paradigms
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in various scientific fields. numberanalytics.comwikipedia.org Biological systems, such as the human body, are inherently chiral, and as a result, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. rsc.orgnih.govmusechem.com This has led to a paradigm shift in drug development, with a strong emphasis on producing single-enantiomer drugs to enhance efficacy and minimize adverse effects. rsc.orgnih.govnumberanalytics.com
The determination of enantiomeric purity is therefore a critical aspect of modern pharmaceutical analysis. mdpi.commdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for the development of chiral drugs, often requiring rigorous testing to ensure enantiomeric purity. rsc.orgnih.govnumberanalytics.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases and nuclear magnetic resonance (NMR) spectroscopy, are employed to separate and quantify enantiomers. sciensage.infoacs.org
Historical Trajectories of Tartrates in Stereochemistry and Crystallography
The study of tartrates has been pivotal in shaping our understanding of stereochemistry and the three-dimensional nature of molecules. nih.govnih.gov
Seminal Experiments on Absolute Configuration Elucidation
The journey to understanding the absolute configuration of molecules was a long one, with tartaric acid playing a central role. In 1848, Louis Pasteur's meticulous manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate was a landmark achievement. libretexts.orgbritannica.compasteur.fr He observed that the two types of crystals were mirror images of each other and that their solutions rotated plane-polarized light in opposite directions, laying the foundation for the concept of molecular asymmetry. libretexts.orgpasteur.frsif.it
However, it was not until 1951 that the absolute configuration of a chiral molecule was definitively determined. imperial.ac.ukic.ac.uk Johannes Martin Bijvoet and his colleagues, using anomalous X-ray diffraction on a crystal of sodium rubidium tartrate, were able to establish the actual three-dimensional arrangement of the atoms in (+)-tartaric acid. imperial.ac.ukic.ac.ukresearchgate.netresearchgate.net This groundbreaking experiment confirmed that the arbitrary assignment of the D-configuration to (+)-glyceraldehyde, which had been used as a reference standard, was correct. imperial.ac.ukrnlkwc.ac.in Bijvoet's work provided the experimental proof for the tetrahedral carbon theory and enabled the unambiguous assignment of absolute configurations (R/S notation) to chiral molecules. masterorganicchemistry.comic.ac.uk
Early Contributions to Chiral Resolution Methodologies
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a crucial step in obtaining enantiomerically pure compounds. chemeurope.com Tartaric acid and its derivatives have historically been, and continue to be, widely used as resolving agents. chemeurope.comrsc.orglibretexts.org The principle behind this method is the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. rsc.org
Louis Pasteur was also a pioneer in this area, demonstrating in 1853 that racemic tartaric acid could be resolved by using an optically active base, (+)-cinchotoxine. chemeurope.com This method of forming diastereomeric salts remains one of the most effective and industrially applied techniques for chiral resolution. rsc.org Derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, are also highly effective resolving agents due to their ability to form stable, crystalline diastereomeric salts with a wide range of racemic compounds. chemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4504-50-1 |
|---|---|
Molecular Formula |
C4H4O6Na2·2H2O C4H4Na2O6 |
Molecular Weight |
194.05 g/mol |
IUPAC Name |
disodium;(2R,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2+;; |
InChI Key |
HELHAJAZNSDZJO-BZMHZNRSSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
Other CAS No. |
4504-50-1 868-18-8 |
physical_description |
Transparent, colourless crystals |
Pictograms |
Irritant |
solubility |
1 gram is insoluble in 3 ml of water. Insoluble in ethanol |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Disodium R*,s* Tartrate
Controlled Synthesis of Racemic Disodium (B8443419) Tartrate and Analogous Alkali Metal Tartrates
The production of racemic disodium tartrate, a salt of DL-tartaric acid, is primarily achieved through synthetic routes starting from maleic or fumaric acid. These methods offer a significant advantage over reliance on natural sources, which predominantly yield the L-(+)-enantiomer. The control over reaction conditions is paramount to ensure high purity and minimize by-product formation.
Hydrolysis Pathways of Epoxysuccinate Precursors
A prominent method for synthesizing racemic tartaric acid, which is then neutralized to disodium tartrate, involves the hydrolysis of an epoxysuccinate precursor. kirj.ee This process typically begins with the epoxidation of maleic acid or its anhydride (B1165640) to form epoxysuccinic acid (ESA) or its salt. wisc.edu The subsequent hydrolysis of the epoxide ring is a critical step that dictates the purity and yield of the final product.
The reaction is often carried out in an aqueous solution. To shorten the reaction time and minimize the formation of impurities, the hydrolysis is frequently conducted under superatmospheric pressure and at elevated temperatures, which can be up to 200°C. kirj.ee Operating under these conditions can significantly accelerate the conversion of the epoxysuccinate to d,l-tartaric acid or its alkali metal salt. kirj.ee
Research has shown that controlling the pH during hydrolysis is crucial for minimizing the formation of unwanted by-products. kirj.ee While epoxysuccinate salts can be hydrolyzed at both low (pH 1-5.5) and high (pH > 11) pH ranges, operating within a milder pH range of approximately 6 to 11 has been found to be optimal for producing high-purity d,l-tartaric acid or its alkali metal salts. kirj.ee This controlled pH environment helps to avoid side reactions that are more prevalent at more extreme pH levels. kirj.ee
| Parameter | Condition | Rationale |
| Precursor | Alkali metal epoxysuccinate | Readily synthesized from maleic acid/anhydride. |
| Temperature | Elevated (up to 200°C) | Accelerates reaction kinetics. kirj.ee |
| Pressure | Superatmospheric | Shortens reaction time. kirj.ee |
| pH | 6 - 11 | Minimizes impurity formation. kirj.ee |
Neutralization Reactions with Defined Tartaric Acid Isomers
The synthesis of disodium tartrate can also be achieved through the direct neutralization of a specific tartaric acid isomer with a sodium base. This method is straightforward and allows for the production of the corresponding disodium tartrate salt with high stereochemical fidelity. For instance, reacting L-(+)-tartaric acid with sodium hydroxide (B78521) will yield disodium L-(+)-tartrate. scripps.edu Similarly, the racemic mixture of tartaric acid is neutralized to produce racemic disodium tartrate.
Commonly used sodium bases include sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). wikipedia.org The reaction is typically performed in an aqueous solution. The stoichiometry of the reaction is critical; two equivalents of the sodium base are required to neutralize both carboxylic acid groups of the tartaric acid molecule.
The synthesis of other alkali metal tartrates follows a similar principle. For example:
Lithium tartrate can be synthesized by reacting tartaric acid with a lithium salt, such as lithium chloride, in a suitable solvent like methanol. ijsrst.comchemimpex.com
Potassium sodium tartrate (Rochelle salt) is produced by reacting potassium bitartrate (B1229483) with sodium carbonate. nordmann.globalsigmaaldrich.com
Rubidium hydrogen tartrate can be grown from a reaction between tartaric acid and rubidium chloride in a gel medium. ias.ac.in Metallic rubidium was historically produced by heating charred rubidium tartrate. wikipedia.org
Cesium-templated synthesis has been used to create complex cryptands involving tartrate recognition. nih.gov
The general neutralization reaction can be represented as:
C₄H₆O₆ + 2 MOH → M₂C₄H₄O₆ + 2 H₂O (where M = Li, Na, K, etc.)
Strategies for Impurity Minimization and Process Optimization
The demand for high-purity disodium tartrate necessitates robust strategies for minimizing impurities during its synthesis. A key focus is on controlling the hydrolysis of epoxysuccinate precursors to prevent the formation of side products. kirj.ee As mentioned, maintaining the pH within a neutral to mildly alkaline range (6-11) is a critical strategy to avoid the degradation of the tartrate molecule that can occur at more acidic or basic conditions. kirj.ee
Process optimization often involves a two-stage pH control strategy. The initial epoxidation of maleic anhydride can be conducted at a higher pH (e.g., 9-10) to facilitate the reaction, followed by a carefully controlled acidification to the optimal pH range for hydrolysis. wisc.edu Furthermore, conducting the hydrolysis under superatmospheric pressure not only accelerates the reaction but can also lead to a product with up to 98% purity and a 96% conversion rate of the epoxide. kirj.ee
In the context of producing tartrate salts for pharmaceutical applications, such as levorphanol (B1675180) tartrate, minimizing impurities is of utmost importance. chemimpex.com Techniques like double crystallization can be employed to remove specific impurities that may form during the synthesis process. chemimpex.com
Enantioselective Synthesis and Functionalization Utilizing Tartrate Chiral Scaffolds
The inherent chirality of tartaric acid and its derivatives makes them invaluable starting materials and auxiliaries in asymmetric synthesis. The readily available and inexpensive enantiomers of tartaric acid, particularly the L-(+) and D-(-) forms, serve as a chiral pool for the construction of more complex chiral molecules.
Preparation of Chiral Ligands and Asymmetric Catalysts from Tartaric Acid Derivatives
Tartaric acid derivatives are fundamental to the creation of a class of "privileged ligands" used in a wide array of asymmetric transformations. sigmaaldrich.com These ligands, when complexed with a metal center, form highly effective chiral catalysts.
A prominent example is the use of diethyl tartrate (DET) and diisopropyl tartrate (DIPT) as chiral ligands in the Sharpless asymmetric epoxidation. scripps.eduwikipedia.orgwikipedia.org These tartrate esters are commercially available in both enantiomeric forms. chemimpex.comcymitquimica.comtoray.jp In the Sharpless reaction, they form a complex with titanium tetraisopropoxide to create a chiral catalyst capable of epoxidizing allylic alcohols with very high enantioselectivity. scripps.eduharvard.edu
Another significant class of chiral auxiliaries derived from tartaric acid are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) . sigmaaldrich.comnih.govethz.ch These are synthesized from tartrate esters, typically by reaction with a Grignard reagent. nih.govethz.ch TADDOLs are exceptionally versatile and have been used to create chiral catalysts with a variety of metals, including titanium, for applications in nucleophilic additions, transesterifications, and other enantioselective reactions. sigmaaldrich.comnih.gov
The synthesis of other chiral ligands often starts with tartaric acid. For example, chiral diamines and other derivatives have been prepared from (2R, 3R)-(+)-tartaric acid for potential use as organocatalysts or as chelating ligands for asymmetric metal catalysis. mdpi.com
| Tartrate Derivative | Catalyst System | Application |
| Diethyl Tartrate (DET) | Ti(OiPr)₄/DET | Sharpless Asymmetric Epoxidation scripps.eduharvard.edu |
| Diisopropyl Tartrate (DIPT) | Ti(OiPr)₄/DIPT | Sharpless Asymmetric Epoxidation wikipedia.orgharvard.edu |
| TADDOLs | Ti-TADDOLate | Nucleophilic additions, transesterifications sigmaaldrich.comnih.gov |
Asymmetric Reduction Processes Employing Tartrate-Derived Catalytic Systems
While more renowned for their role in asymmetric oxidations, tartrate-derived catalysts also find application in asymmetric reduction processes. The chiral environment created by the tartrate ligand can influence the stereochemical outcome of hydride transfer to a prochiral substrate.
For instance, the modification of nickel catalysts with an aqueous solution of optically pure (R,R)-tartaric acid has been studied for the asymmetric hydrogenation of ketones. gla.ac.uk The adsorption of tartaric acid onto the nickel surface creates a chiral complex that can control the stereochemistry of the hydrogenation, leading to an enantiomeric excess of the resulting alcohol. gla.ac.uk It is proposed that a nickel/tartaric acid complex forms on the catalyst surface, which directs the stereoselective hydrogenation of the substrate. gla.ac.uk
The versatility of TADDOLs also extends to reduction reactions. TADDOL derivatives have been employed in enantioselective lithium aluminium hydride reductions, demonstrating their broad utility as chiral auxiliaries. orgsyn.org
Molecular Engineering for the Generation of Chiral Structural Isomers
The generation of specific chiral structural isomers of tartaric acid and its salts, including the achiral meso-form, Disodium (R,S)-tartrate, is a foundational aspect of stereochemistry and molecular engineering. Tartaric acid possesses two chiral centers, giving rise to three stereoisomers: the chiral enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral, symmetric diastereomer known as meso-tartaric acid. The disodium salt of this meso-isomer is Disodium (R,S)-tartrate.
The historical cornerstone of tartrate chirality was laid by Louis Pasteur in 1848 when he performed the first artificial chiral resolution by manually separating the enantiomeric crystals of sodium ammonium (B1175870) tartrate tetrahydrate based on their macroscopic morphological differences. pku.edu.cn This seminal work demonstrated that molecular chirality could manifest in observable physical properties.
Modern synthetic strategies employ more sophisticated molecular engineering techniques to control and separate these isomers. The most common method for obtaining specific enantiomers from a racemic mixture is chiral resolution. wikipedia.org This process involves reacting the racemic tartrate mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgpsu.edu These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomer.
Asymmetric synthesis represents another advanced approach, where a desired stereoisomer is synthesized directly from achiral or prochiral precursors using a chiral catalyst or auxiliary. For instance, chiral catalysts derived from (2R,3R)-diisopropyl tartrate have been used for the asymmetric synthesis of chiral β-hydroxy methyl esters. researchgate.net
The strategic selection and synthesis of a specific tartrate stereoisomer are critical for its application. The stereochemistry of the tartrate molecule profoundly influences its interactions and the resulting architecture of larger systems. A prominent example is in protein crystallization, where the different stereoisomers of tartaric acid (L-, D-, and meso-) interact with protein molecules at distinct sites. yu.edu This specificity in interaction leads to the formation of different crystal habits and packings, demonstrating how the engineered chirality of the precipitant is crucial for controlling the crystallization process. yu.edu
Polymerization and Copolymerization Investigations Involving Tartrate Moieties
The unique structural and chiral properties of tartrate moieties make them valuable building blocks in polymer chemistry. Tartaric acid, a readily available natural resource, serves as an attractive monomer for creating functional and often biodegradable polymers such as polyesters and polyamides. ijsrset.com
Investigations into polymerization have demonstrated the synthesis of various copolymers using tartaric acid and different diamines through condensation polymerization techniques. researchgate.net One-pot polycondensation reactions, a greener synthetic approach, have been successfully used to synthesize oligoamides from L-tartaric acid dimethyl ester and L-lysine without the need for protection/deprotection steps. rsc.org These methods yield bio-based polyamides with potential applications as high-performance materials. rsc.org
More recent research has focused on how the specific stereochemistry of the tartrate monomer—L-, D-, or meso-—influences the properties of the resulting polymer. In one study, poly(ester-thioether)s were synthesized via thiol-ene click polymerization using dialkene monomers derived from L-, D-, and meso-tartaric acids. acs.orgnih.gov The monomers, di(3-butenyl) tartrates (BTAs), were reacted with various dithiols. The resulting polymers exhibited distinct properties based on the chirality of the tartrate unit used. acs.orgnih.gov
Notably, the study revealed significant enantiomeric and diastereomeric effects on the biodegradability of the polymers. nih.gov For example, when copolymerized with ethylene (B1197577) bis(thioglycolate) (EBTG), the polymers derived from D-tartrate showed the highest biodegradability, followed by those from meso-tartrate (B1217512) and then L-tartrate. nih.gov These findings underscore the importance of molecular engineering of the monomer's chiral center in designing biomass-based biodegradable polymers with tailored properties. nih.gov
The table below summarizes the findings from the thiol-ene polymerization study, highlighting the impact of tartrate isomerism on polymer characteristics.
| Monomer | Comonomer | Polymer Designation | Mn (x 10³) | Mw/Mn | Biodegradability (BOD/TOD after 28 days) |
|---|---|---|---|---|---|
| l-BTA | ED | poly(l-BTA-alt-ED) | 7.1 | 1.8 | 8% |
| l-BTA | EBTG | poly(l-BTA-alt-EBTG) | 7.7 | 2.0 | 32% |
| d-BTA | EBTG | poly(d-BTA-alt-EBTG) | 8.0 | 2.1 | 70% |
| meso-BTA | EBTG | poly(meso-BTA-alt-EBTG) | 9.0 | 2.5 | 43% |
Beyond polyesters and polyamides, tartrate derivatives are employed in the synthesis of advanced functional materials. Bis-silylated tartramides derived from chiral dimethyl tartrate have been used to create chiral periodic mesoporous organosilicas (ChiMOs), which can act as heterogeneous catalysts. acs.org Furthermore, tartrate moieties serve as building blocks for enantiopure chiral coordination polymers, forming complex structures with metal ions. mdpi.com
Coordination Chemistry and Ligand Applications of the Tartrate Anion
Complexation Reactions with Transition Metal Ions
The ability of the meso-tartrate (B1217512) anion to chelate with transition metal ions leads to the formation of structurally diverse and stable coordination complexes.
Meso-tartrate forms stable complexes with numerous transition metals, including copper(II), cobalt(II), and iron(III). The nature of these complexes can vary from mononuclear to polynuclear or polymeric structures, depending on the metal ion, pH, and reaction conditions.
Copper(II) Complexes: The crystal and molecular structure of copper(II) meso-tartrate trihydrate has been determined through three-dimensional X-ray analysis. In this complex, the meso-tartrate ligands form two chelate rings that link distorted octahedral copper ions of two different crystallographic types into chains. These chains are further linked to form sheets through weak interactions between one type of copper ion and the non-chelating carboxyl oxygen atoms of the tartrate. Water molecules complete the coordination sphere of the second type of copper ion, and the resulting sheets are held together by hydrogen bonds to form a three-dimensional network. rsc.org
Cobalt(II) Complexes: Cobalt(II) forms a two-dimensional coordination polymer with tartrate, with the formula {[Co₂(µ-C₄H₄O₆)(µ₄-C₄H₄O₆)(H₂O)₂]·3H₂O}n. semanticscholar.orgbcrec.id In this structure, there are two types of cobalt centers, both exhibiting a distorted octahedral geometry. The cobalt atoms are bridged by both tetradentate and hexadentate tartrate dianions. semanticscholar.org The crystal structure reveals a 2D sheet arrangement which is further extended into a 3D network through hydrogen bonding. bcrec.id
Iron(III) Complexes: With iron(III), meso-tartrate forms a binuclear complex where two iron(III) atoms are bridged by two meso-tartrate ligands. rsc.orgresearchgate.net In solution, each iron atom is coordinated to a water molecule, resulting in an octahedral symmetry. The iron atoms in this dimeric structure are antiferromagnetically coupled. rsc.orgresearchgate.net This complex has been identified as an effective anti-caking agent for sodium chloride. rsc.org
| Metal Ion | Complex Structure | Coordination Geometry | Key Features |
|---|---|---|---|
| Copper(II) | Polymeric chains forming sheets | Distorted Octahedral | Two types of crystallographically different copper ions. rsc.org |
| Cobalt(II) | 2D Coordination Polymer | Distorted Octahedral | Bridged by tetradentate and hexadentate tartrate ligands. semanticscholar.org |
| Iron(III) | Binuclear Complex | Octahedral | Two bridging meso-tartrate ligands with antiferromagnetically coupled iron atoms. rsc.orgresearchgate.net |
The chelation of meso-tartrate to metal ions involves the formation of stable five- or six-membered rings, which contributes to the thermodynamic stability of the resulting complexes. The stereochemistry of the meso-tartrate ligand, being achiral due to an internal plane of symmetry, influences the geometry of the resulting metal complexes. libretexts.orglibretexts.org
In the copper(II) meso-tartrate complex, the tartrate ligand utilizes both its carboxylate and hydroxyl groups to form two chelate rings with the copper ions. rsc.org Similarly, in the cobalt(II) tartrate polymer, the tartrate ligand exhibits both tetradentate and hexadentate coordination modes. The chelating carboxylate and hydroxyl groups form five-membered rings with the cobalt centers. semanticscholar.org
Tartrate as a Ligand in Homogeneous and Heterogeneous Catalysis
The coordination properties of the tartrate anion make it a useful ligand in various catalytic processes.
A classic example of tartrate's role in catalysis is the cobalt-catalyzed oxidation of tartrate ions by hydrogen peroxide. In this homogeneous catalytic process, cobalt(II) ions act as the catalyst. The reaction is visually striking, with the solution changing from pink, the color of the hydrated cobalt(II) aquo complex [Co(H₂O)₆]²⁺, to green, indicating the formation of a cobalt(III)-tartrate complex. youtube.com This is accompanied by the vigorous evolution of gas, primarily carbon dioxide, as the tartrate is oxidized. Once the tartrate is consumed, the solution returns to its original pink color, signifying the regeneration of the cobalt(II) catalyst.
The key steps in this catalytic cycle are:
Oxidation of pink Co(II) ions to green Co(III) ions by hydrogen peroxide.
Formation of a Co(III)-tartrate complex.
Oxidation of the tartrate ligand within the complex, which is accompanied by the reduction of Co(III) back to Co(II).
This catalytic system demonstrates that the catalyst, cobalt(II), actively participates in the reaction by changing its oxidation state and forming an intermediate complex with the substrate.
The mechanism of the cobalt-catalyzed oxidation of tartrate involves the formation of an active catalytic species. It is proposed that the first step is the formation of a Co(II)-tartrate coordination compound. This is then oxidized by hydrogen peroxide to a green Co(III) complex. This Co(III)-tartrate complex, which is thought to be a binuclear species, is the actual catalyst in the oxidation reaction.
| Step | Reactants | Products | Observation |
|---|---|---|---|
| 1. Catalyst Activation | Co(II) + H₂O₂ | Co(III) | Solution turns from pink to green. |
| 2. Intermediate Formation | Co(III) + Tartrate | [Co(III)-Tartrate] complex | Green complex is the active catalyst. |
| 3. Substrate Oxidation & Catalyst Regeneration | [Co(III)-Tartrate] complex | Co(II) + Oxidation products (e.g., CO₂) | Vigorous gas evolution; solution turns back to pink upon completion. |
While Disodium (B8443419) (R,S)-tartrate (meso-tartrate) is an achiral molecule, the principles of stereoselective catalysis are prominently illustrated by its chiral isomers, D- and L-tartrate. In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which then influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other.
Even though meso-tartrate itself is achiral, it is a principle of coordination chemistry that achiral ligands can be arranged around a metal center in a chiral manner, leading to a "chiral-at-metal" complex. rsc.orgbirmingham.ac.ukresearchgate.net Such complexes can, in principle, be used in asymmetric catalysis. The stereoselectivity in these cases arises not from the inherent chirality of the ligand, but from the fixed, non-planar, and chiral arrangement of the ligands around the metal. This field of catalysis, using chiral-only-at-metal complexes with achiral ligands, is an area of ongoing research and offers an alternative strategy for achieving enantioselective transformations. rsc.orgbirmingham.ac.ukbohrium.com
Applications in Advanced Material Synthesis and Nanotechnology
The tartrate anion, derived from disodium (R,S)-tartrate, serves as a versatile component in the synthesis of advanced materials and the fabrication of nanostructures. Its coordination capabilities allow it to influence the formation and properties of a variety of nanoscale materials.
Function as a Structure-Directing Agent for Nanomaterial Fabrication
While the primary role of disodium tartrate in nanoparticle synthesis is often as a precursor or a stabilizing agent, the tartrate ligand itself can influence crystal growth and morphology. In the broader context of crystal engineering, tartaric acid and its salts are known to participate in the formation of metal-organic frameworks (MOFs), where the geometry and coordination ability of the tartrate ligand dictate the resulting structure. For instance, trivalent iron has been used with tartaric acid to synthesize a metal-organic framework, demonstrating the ligand's capacity to form extended crystalline networks. nih.gov
In the context of nanoparticle synthesis, this structure-directing influence is more subtle. The adsorption of tartrate ions onto the surface of nascent crystals can selectively inhibit or promote growth on specific crystallographic faces. This modulation of growth rates can lead to the development of anisotropic or non-spherical nanostructures. While not a templating agent in the conventional sense, where a sacrificial core directs the formation of a hollow structure, the tartrate anion can be considered a "morphology-directing" or "crystal-habit-modifying" agent. For example, in the gel-based growth of various tartrate crystals, such as zinc tartrate and manganese tartrate, the presence and concentration of the tartrate source influence the final crystal morphology. crdeepjournal.orgresearchgate.net
Synthesis of Metal Oxide Nanoparticles via Thermal Decomposition of Tartrate Complexes
A significant application of disodium tartrate in materials science is its use as a precursor for the synthesis of metal oxide nanoparticles through thermal decomposition. This method involves two main steps: first, the formation of a metal-tartrate complex by reacting a metal salt with disodium tartrate in a solution; second, the calcination of the isolated metal-tartrate complex at elevated temperatures.
This process has been effectively used to produce copper (II) oxide (CuO) and cobalt (II,III) oxide (Co₃O₄) nanoparticles. The initial step involves a metathesis reaction in an aqueous solution between a soluble metal salt (e.g., copper nitrate (B79036) or cobalt nitrate) and disodium tartrate. This results in the precipitation of the corresponding metal tartrate complex. These complexes are then subjected to thermal decomposition in air, which leads to the removal of the organic tartrate component and the formation of the respective metal oxide nanoparticles. The thermal decomposition process is a straightforward and effective route for producing crystalline metal oxide nanoparticles.
| Metal Precursor | Tartrate Source | Resulting Complex | Decomposition Temperature | Final Product | Nanoparticle Characteristics |
| Cobalt Nitrate | Disodium L-tartrate | Cobalt Tartrate Complex | 500°C in air for 4 hours | Co₃O₄ Nanoparticles | Crystalline |
| Copper(II) Salt | Disodium Tartrate | Copper(II) Tartrate Complex | 500°C for 5 hours | CuO Nanoparticles | Crystalline |
Role as a Capping and Stabilizing Agent in Nanoparticle Synthesis (e.g., Silver Nanoparticles)
Disodium tartrate is also employed as a capping and stabilizing agent in the synthesis of metallic nanoparticles, such as silver nanoparticles. Capping agents are crucial in nanoparticle synthesis as they adsorb to the surface of the nanoparticles, preventing their aggregation and controlling their growth. The tartrate anion, with its carboxylate and hydroxyl groups, can effectively bind to the surface of metal nanoparticles, providing electrostatic stabilization.
In a typical synthesis of silver nanoparticles, a silver salt (e.g., silver nitrate) is reduced in the presence of a reducing agent and a capping agent. Disodium tartrate can serve as this capping agent, ensuring the formation of a stable colloidal suspension of silver nanoparticles. The stability and size of the resulting nanoparticles can be influenced by various reaction parameters, including the concentration of the reducing agent.
A study on the synthesis of tartrate-capped silver nanoparticles using L-ascorbic acid as the reducing agent demonstrated that the concentration of the reducing agent significantly impacts the final nanoparticle size and stability. The disodium tartrate acts as a capping agent, while the L-ascorbic acid reduces the silver ions to metallic silver.
Effect of L-Ascorbic Acid Concentration on Tartrate-Capped Silver Nanoparticles
| L-Ascorbic Acid Concentration (mM) | Resulting Particle Size (nm) | Zeta Potential (mV) | Stability Note |
|---|---|---|---|
| 25 | 27 | -33.5 | Lower stability |
| 100 | 17 | -20.8 | Optimum stability |
The data indicates that an optimal concentration of the reducing agent is necessary to achieve the most stable nanoparticles, highlighting the interplay between the reducing agent and the disodium tartrate capping agent in controlling the nanoparticle synthesis. ias.ac.in
Solution Behavior and Intermolecular Interactions of Disodium R*,s* Tartrate
Solute-Solvent Interactions in Aqueous Media
Analysis of Acoustic Properties (e.g., Ultrasonic Velocity, Adiabatic Compressibility)
Acoustic studies provide valuable insights into the molecular interactions within a solution. The ultrasonic velocity in aqueous solutions of disodium (B8443419) tartrate increases with increasing concentration. ijsra.netresearchgate.net This trend suggests that the solute molecules are associating, which in turn increases the density and elastic properties of the solution. researchgate.netresearchgate.net
Conversely, the adiabatic compressibility, a measure of the solution's resistance to compression, decreases as the concentration of disodium tartrate increases. ijsra.netresearchgate.net This inverse relationship with ultrasonic velocity is indicative of strong interactions between the solute and solvent molecules, leading to a more compact and less compressible solution. ijsra.netresearchgate.net The decrease in adiabatic compressibility points to the formation of a more structured arrangement of water molecules around the ions. researchgate.net
Table 1: Acoustic Properties of Aqueous Disodium Tartrate Solutions at 303 K
| Concentration (%) | Ultrasonic Velocity (m/s) | Adiabatic Compressibility (10⁻¹⁰ m²/N) |
|---|---|---|
| 2 | 1508 | 4.36 |
| 4 | 1520 | 4.26 |
| 6 | 1532 | 4.16 |
| 8 | 1544 | 4.07 |
| 10 | 1556 | 3.98 |
| 12 | 1568 | 3.89 |
| 14 | 1580 | 3.81 |
| 16 | 1592 | 3.73 |
| 18 | 1604 | 3.65 |
| 20 | 1616 | 3.57 |
Data derived from studies on the acoustic properties of disodium tartrate solutions. researchgate.net
Viscosity Studies and their Temperature Dependence
The viscosity of aqueous disodium tartrate solutions is influenced by both concentration and temperature. As the concentration of disodium tartrate increases, the relative viscosity of the solution also increases. researchgate.netresearchgate.net This is attributed to the increased solute-solvent and solute-solute interactions, which create greater resistance to flow.
Table 2: Relative Viscosity of Aqueous Disodium Tartrate Solutions at Different Temperatures
| Concentration (%) | 303 K | 308 K | 313 K | 318 K |
|---|---|---|---|---|
| 2 | 1.08 | 1.06 | 1.04 | 1.02 |
| 4 | 1.16 | 1.13 | 1.11 | 1.09 |
| 6 | 1.25 | 1.21 | 1.18 | 1.15 |
| 8 | 1.34 | 1.30 | 1.26 | 1.22 |
| 10 | 1.44 | 1.39 | 1.34 | 1.29 |
| 12 | 1.55 | 1.49 | 1.43 | 1.37 |
| 14 | 1.66 | 1.59 | 1.52 | 1.46 |
| 16 | 1.78 | 1.70 | 1.62 | 1.55 |
| 18 | 1.91 | 1.82 | 1.73 | 1.65 |
| 20 | 2.05 | 1.95 | 1.85 | 1.76 |
Data compiled from viscosity studies of disodium tartrate solutions. researchgate.net
Determination of Intermolecular Free Length and Free Volume
Intermolecular free length refers to the distance between the surfaces of adjacent molecules, while free volume is the space available for a molecule to move within the liquid. In aqueous solutions of disodium tartrate, the intermolecular free length decreases as the concentration of the salt increases. researchgate.net This is a direct consequence of the increased molecular packing and stronger intermolecular forces. ijsra.net
The free volume also shows a decreasing trend with increasing concentration. researchgate.net For instance, the free volume is at its maximum at a 2% concentration and reaches a minimum at a 20% concentration. ijsra.netresearchgate.net This reduction in free volume is linked to the rise in internal pressure within the solution. researchgate.net
Evaluation of Classical Absorption Coefficient and Relaxation Time
The classical absorption coefficient in aqueous solutions of disodium tartrate increases with an increase in concentration. researchgate.net It is at its minimum value at a 2% concentration and maximum at a 20% concentration. researchgate.net This parameter is related to the energy loss due to viscosity during the propagation of sound waves.
Similarly, the viscous relaxation time, which is the time taken for the system to return to equilibrium after being perturbed, also increases with concentration. ijsra.net It is lowest at lower concentrations and highest at higher concentrations. ijsra.netresearchgate.net
Investigations of Relative Association and Internal Pressure Phenomena
The relative association of molecules in the solution increases with the concentration of disodium tartrate. ijsra.netresearchgate.net This indicates a greater degree of ion-solvent interaction and molecular ordering at higher concentrations. researchgate.net
Internal pressure, a measure of the cohesive forces within the solution, also increases as the concentration of disodium tartrate rises. ijsra.netresearchgate.net This is consistent with the observed decrease in free volume and intermolecular free length, as stronger cohesive forces lead to a more compact molecular arrangement. researchgate.net
Role in Ionic Strength Regulation and Buffer System Formulation
As a salt of a weak acid (tartaric acid) and a strong base (sodium hydroxide), disodium tartrate can be a component of buffer solutions. atamanchemicals.com Tartaric acid has two pKa values, pKa1 = 2.89 and pKa2 = 4.40 for the L(+) isomer at 25 °C, while the meso form has pKa1 = 3.22 and pKa2 = 4.85. wikipedia.org This allows for the formulation of buffers in these pH ranges. For instance, disodium tartrate is used in combination with other reagents to prepare specific buffer solutions for various applications. nihs.go.jp
Spectroscopic Probes of Molecular and Supramolecular Chirality
Electronic Circular Dichroism (ECD) Investigations
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules in the ultraviolet and visible regions of the electromagnetic spectrum. uni-muenchen.de While disodium meso-tartrate (B1217512) itself is achiral and therefore ECD silent, its interactions within chiral supramolecular systems can induce ECD signals.
In studies involving gemini (B1671429) amphiphiles, which are molecules with two hydrophilic head groups and two hydrophobic tails, the presence of tartrate counterions can lead to the formation of chiral aggregates. researchgate.net Research has shown that even with achiral amphiphiles, the interaction with chiral tartrate enantiomers (D- or L-tartrate) can induce a twist in the resulting bilayer membranes, creating helical ribbons. uni-muenchen.deuniv-rennes1.fr The handedness of these ribbons is directly controlled by the chirality of the tartrate anion. univ-rennes1.fr
ECD studies on these systems reveal significant changes in the spectra upon the formation of these multi-layered chiral assemblies. uni-muenchen.deresearchgate.net For instance, the conformation of the tartrate counterions has been found to change from an anti conformation in micellar solutions to a gauche conformation when bound to the chiral cationic membranes. uni-muenchen.de This conformational shift is accompanied by strong modifications in the ECD spectra, which are associated with the chiral arrangement of the tartrate molecules at the surface of the bilayers. uni-muenchen.deresearchgate.net The intensity of the ECD signals has been observed to correlate with the pitch of the helical ribbons formed by the amphiphiles. researchgate.net
Table 1: ECD Spectral Changes in Gemini-Tartrate Amphiphile Systems This table is interactive. You can sort and filter the data.
| System | Tartrate Conformation | Observed ECD Signal | Correlation |
|---|---|---|---|
| Micellar Solutions (e.g., with 12-2-12 surfactant) | Anti | Weak or none | Independent of cation |
| Chiral Ribbons (e.g., with 16-2-16 surfactant) | Gauche | Strong, modified spectra | Correlates with ribbon pitch |
Vibrational Circular Dichroism (VCD) Analyses
Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism into the infrared region, probing the differential absorption of circularly polarized light by molecular vibrations. uni-muenchen.defaccts.de A significant advantage of VCD is its ability to provide detailed structural information for all 3N-6 fundamental vibrations of a molecule (where N is the number of atoms), supported by reliable theoretical predictions. uni-muenchen.de
VCD has been instrumental in demonstrating the transfer of chirality from tartrate counterions to achiral amphiphilic systems. uni-muenchen.deresearchgate.net In studies of gemini-tartrate amphiphiles, VCD spectra have shown induced circular dichroism in the vibrations of the achiral amphiphile itself, including its alkyl chains and headgroups. uni-muenchen.deresearchgate.net This provides clear evidence that the chirality of the tartrate anion is imparted to the entire supramolecular assembly.
Table 2: Key VCD Bands for Tartrate Analysis in Amphiphilic Systems This table is interactive. You can sort and filter the data.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Antisymmetric Carboxylate Stretch (νaCO₂⁻) | ~1611 | Sensitive to the electronic environment and coordination of the carboxylate group. researchgate.net |
| Symmetric Carboxylate Stretch (νsCO₂⁻) | ~1384 | Provides information on the symmetry of the carboxylate binding. researchgate.net |
| C*H Bending Mode | ~1340 | Directly probes the chiral center's environment. researchgate.net |
Mechanisms of Chirality Transfer in Amphiphilic Systems
The transfer of chirality from a molecular species like a tartrate anion to a larger supramolecular structure is a complex process driven by specific intermolecular interactions. In the case of gemini-tartrate amphiphilic systems, the mechanism involves a distinct anion-cation recognition process. uni-muenchen.deuniv-rennes1.fr
The interaction between the tartrate dianions and the dicationic headgroups of the gemini amphiphiles is crucial. uni-muenchen.de This interaction can induce a conformationally labile chirality in the otherwise achiral amphiphile cations. uni-muenchen.deuniv-rennes1.fr For example, the N+-C-C-N+ headgroup of the gemini surfactant, which is intrinsically achiral, can adopt two mirror-image conformations upon forming a strong ion pair with the tartrate dianion. researchgate.net This induced chirality in the amphiphile, coupled with the inherent chirality of the tartrate (in the case of D- or L-isomers) or the specific packing of the meso-isomer, propagates through the self-assembly process to create macroscopic chiral structures like twisted ribbons. uni-muenchen.deresearchgate.net
Hydrogen bonding between the tartrate counterions also plays a significant role in the formation and stability of these chiral aggregates. researchgate.net The presence of hydroxyl groups in the tartrate molecule is critical for this, as demonstrated by the observation that L-malate, which lacks one of the hydroxy groups, does not induce the formation of twisted bilayers under similar conditions. researchgate.net The interplay of these specific recognition events and directional non-covalent interactions provides a framework for the design of tunable chiral membrane systems. uni-muenchen.de
Advanced Analytical Methodologies for Disodium R*,s* Tartrate and Cognate Compounds
Chromatographic Techniques for Chiral Separation and Enantiomeric Analysis
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation of enantiomers. The development of specialized chiral stationary phases and a deep understanding of separation mechanisms have significantly advanced the field.
Development and Validation of Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
The development of robust and reliable HPLC methods is crucial for the accurate determination of enantiomeric purity. A successful method involves the careful selection of a chiral column and mobile phase to achieve optimal separation. For instance, a method was developed and validated for determining the D-DBTA (dibenzoyl-D-tartaric acid) content in L-DBTA (dibenzoyl-L-tartaric acid), a key compound in chiral synthesis. researchgate.net This method utilized a Chiral PAK IA column with an isocratic mobile phase of n-heptane, isopropanol, and trifluoroacetic acid (900:100:1 v/v/v), achieving a resolution greater than 1.5 between the enantiomers. researchgate.net The validation process, following ICH Q2(R2) guidelines, confirmed the method's suitability for routine quality control, demonstrating excellent linearity, accuracy, and precision. researchgate.net
Similarly, an isocratic chiral HPLC method was developed to separate the enantiomers of tolterodine (B1663597) tartrate. researchgate.net This method employed a Chiralcel OD-H column with a mobile phase of n-hexane and isopropyl alcohol (980:20 v/v) containing diethylamine (B46881) and trifluoroacetic acid. researchgate.net The method was validated for linearity, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net The successful development and validation of such methods are essential for ensuring the quality and efficacy of chiral compounds.
The selection of the mobile phase is a critical parameter in method development. For acidic compounds like tartaric acid derivatives, the addition of an acid, such as acetic acid, to the mobile phase can improve peak shape by ensuring the analyte remains in its unionized form. scirp.org The use of modifiers like tert-butyl methyl ether (TBME) can also enhance enantioseparation by influencing hydrogen bonding interactions with the chiral stationary phase. scirp.org
Table 1: HPLC Method Parameters for Chiral Separation
| Parameter | Method for Dibenzoyl-L-Tartaric Acid researchgate.net | Method for Tolterodine Tartrate researchgate.net |
| Column | Chiral PAK IA (250 × 4.6 mm, 5.0 μm) | Chiralcel OD-H (250 mm x 4.6mm) |
| Mobile Phase | n-heptane, isopropanol, trifluoroacetic acid (900:100:1 v/v/v) | n-hexane, isopropyl alcohol (980:20 v/v) with diethylamine and trifluoroacetic acid |
| Flow Rate | Not specified | 0.5 ml/min |
| Column Temperature | 40°C | Room temperature |
| Detection | 230 nm | Not specified |
| Resolution | > 1.5 | Not specified |
Utilization of Chiral Stationary Phases (CSPs) in Separation Science
Chiral Stationary Phases (CSPs) are the heart of chiral HPLC, enabling the differential interaction with enantiomers that leads to their separation. A wide variety of CSPs have been developed, with many based on derivatives of tartaric acid. nih.govresearchgate.net These CSPs can be broadly categorized, and their selection is crucial for successful enantioseparation.
One common approach involves covalently bonding tartaric acid derivatives to a silica (B1680970) gel support. google.com For example, new chiral stationary phases have been synthesized by linking tartaric acid derivatives to silica gel through "click chemistry," demonstrating good chiral recognition ability for compounds like binaphthol and amino acid derivatives. google.com Another strategy utilizes the polymerization and cross-linking of tartaric acid derivatives, which are then covalently bound to functionalized silica. scirp.org
The nature of the chiral selector on the CSP dictates its separation capabilities. For instance, CSPs incorporating both (R)-3,3'-diphenyl-1,1'-binaphthyl and (S,S)-tartaric acid units have shown excellent chiral recognition for α-amino N-propylamides. researchgate.net In contrast, a similar CSP with (R,R)-tartaric acid showed no chiral recognition, highlighting the specificity of these interactions. researchgate.net The use of enantiomeric chiral stationary phases, where one column uses the (L)-form of a selector and another uses the (D)-form, allows for the reversal of the elution order of enantiomers, which can be advantageous for trace analysis and preparative chromatography. scas.co.jp
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used and can often separate a broad range of chiral compounds. csfarmacie.cz The chiral recognition mechanism on these phases is complex but is believed to involve the formation of transient diastereomeric complexes between the analyte and the chiral polymer.
Table 2: Types of Chiral Stationary Phases (CSPs) for Tartrate and Cognate Compound Separation
| CSP Type | Chiral Selector Example | Application Examples | Reference |
| Brush-type | (R,R)-tartaric acid mono-(R)-1-(α-naphthyl)ethylamide | Amino acids, hydroxy acids, amino alcohols | researchgate.net |
| Polymer-based | Polymerized and cross-linked tartaric acid derivatives | Non-steroidal anti-inflammatory agents | scirp.org |
| Click Chemistry-based | Tartaric acid derivatives with a triazole ring | Binaphthol, ketoprofen, amino acids | google.com |
| Enantiomeric Pair | (L)-tartaric acid and (D)-tartaric acid derivatives | General enantiomeric separation | scas.co.jp |
Elucidation of Enantioseparation Mechanisms in Chromatographic Systems
Understanding the mechanisms behind chiral recognition is fundamental to developing and optimizing separation methods. The "three-point interaction" model is a widely accepted concept, suggesting that for chiral discrimination to occur, there must be at least three simultaneous interactions between the analyte and the chiral stationary phase, with at least one of these interactions being stereochemically dependent. chromatographyonline.com
For tartaric acid-based CSPs, the primary interactions driving separation are often hydrogen bonding, dipole-dipole interactions, and steric hindrance. scirp.org The retention and selectivity on a CSP based on polymerized tartaric acid derivatives are significantly influenced by the hydrogen bonding capability of the analyte, which can be modulated by the mobile phase composition. scirp.org For example, the use of ethers like TBME in the mobile phase can affect the hydrogen bonding between the analyte and the amide groups on the CSP. scirp.org
In the case of "Pirkle" type or brush-type CSPs, the chiral recognition mechanism is relatively well understood. scirp.org These CSPs often involve π-π interactions, hydrogen bonding, and dipole-dipole interactions. For instance, in the separation of 2-aryloxypropionic acids on a brush-type CSP, the mechanism involves a synergistic interaction of the carboxylic acid analyte with both the chiral selector and the achiral aminopropyl spacers on the silica surface. irb.hr
The elution order of enantiomers can provide insights into the separation mechanism. For example, in the separation of 2-aryloxypropionic acids, the (-)-S enantiomer was consistently eluted first, as determined by a circular dichroism (CD) detector. irb.hr This consistent elution order suggests a well-defined and predictable interaction mechanism.
Electrochemical Methods for Chiral Recognition and Discrimination
Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for chiral analysis. These methods typically rely on the creation of chiral interfaces on electrode surfaces that can selectively interact with one enantiomer over the other.
Electrooxidation Studies on Chiral Imprinted Films
A promising approach in electrochemical chiral recognition involves the use of molecularly imprinted polymers (MIPs) or chiral imprinted films. In this technique, a polymer or metal oxide film is formed in the presence of a chiral template molecule, such as an enantiomer of tartaric acid. researchgate.netrsc.org Subsequent removal of the template leaves behind chiral cavities that are complementary in shape and functionality to the template molecule.
For example, chiral CuO films have been electrochemically deposited on gold surfaces in the presence of tartaric acid enantiomers. researchgate.netacs.org These films exhibit chiral recognition in the electrochemical oxidation of tartaric acid. researchgate.net A CuO film imprinted with L-(+)-tartaric acid will preferentially oxidize L-(+)-tartrate, while a film imprinted with D-(−)-tartaric acid shows preference for the D-(−)-enantiomer. researchgate.net Etching these imprinted films can significantly enhance their chiral discrimination capabilities. rsc.org
The chirality of the electrodeposited film is directly dictated by the chiral precursor used. researchgate.net X-ray diffraction studies have shown that CuO films imprinted with L-tartaric acid and D-tartaric acid have opposite configurations. researchgate.net This method demonstrates the possibility of creating a chiral metal oxide surface using a chiral organic molecule as a template.
Application of Differential Pulse Voltammetry in Chiral Systems
Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique that can be applied to chiral analysis. By measuring the difference in current response between the two enantiomers at a chiral electrode, DPV can be used for quantitative chiral discrimination.
Chiral imprinted mesoporous materials have been used as working electrodes for the electrochemical detection of chiral molecules using DPV. researchgate.net For instance, chiral imprinted mesoporous platinum has been shown to preferentially react with the chiral template molecule it was imprinted with, showing significantly lower reactivity towards the opposite enantiomer. researchgate.net This principle has been applied to the chiral discrimination of various molecules, including DOPA enantiomers. rsc.org
In the context of tartaric acid, a voltammetric electronic tongue based on nanocomposite modified electrodes has been developed to detect tartaric acid, among other components in red wine. mdpi.com While not specifically for chiral discrimination in this application, the use of DPV demonstrates its sensitivity for tartaric acid detection. mdpi.com The combination of chiral imprinted materials with the high sensitivity of DPV holds significant promise for the development of novel chiral sensors for tartaric acid and other chiral compounds. mdpi.comacs.org
Spectroscopic Methods for Quantitative and Qualitative Characterization
Spectroscopic techniques are fundamental in the analytical chemistry of Disodium (B8443419) (R,S)-tartrate and related compounds, offering both qualitative and quantitative data. These methods rely on the interaction of electromagnetic radiation with the analyte. sci-hub.se
UV-Vis spectrophotometry is a widely accessible and rapid analytical technique for the quantitative determination of various pharmaceutical compounds. sci-hub.sedoi.org The principle behind this method is the measurement of the absorption of ultraviolet or visible light by a substance, which is proportional to its concentration in a solution. bioglobax.comeopcw.com
For tartrate compounds, UV-Vis spectroscopy can be employed for quantification. Studies have shown that tartaric acid can be quantified in the UV region, with absorption peaks around 202 nm and 230 nm, which are characteristic of the carboxyl groups present in organic acids. agriculturejournals.cz The development of a UV-Vis spectrophotometric method for a tartrate-containing drug, such as rivastigmine (B141) tartrate, involves determining the maximum absorption wavelength (λmax). For instance, rivastigmine tartrate has a λmax of 264 nm. doi.org Similarly, a method for metoprolol (B1676517) tartrate utilizes a λmax of 274 nm for direct quantification. nih.gov The linearity of the method is established by creating a calibration curve, plotting absorbance against a series of known concentrations. doi.orgajptonline.com For example, a linear range of 8.5-70 μg/mL was established for metoprolol tartrate complexed with copper(II). nih.gov
While UV-Vis spectrophotometry is a simple and cost-effective method, its specificity can be a limitation as other components in a sample might absorb at the same wavelength. doi.orgbioglobax.com To overcome this, complexation reactions can be used to shift the absorbance to a different wavelength, thereby increasing specificity. nih.gov For instance, a method for zolpidem tartrate involves forming an ion association complex with a dye, which is then extracted and measured at 410 nm. rjptonline.org
The validation of a UV-Vis spectrophotometric method is crucial to ensure its suitability for its intended purpose and is performed according to guidelines from the International Council for Harmonisation (ICH). doi.orgajptonline.comjksus.org Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). registech.commcmed.usresearchgate.net
Table 1: Example of UV-Vis Spectrophotometric Method Validation Parameters for Tartrate Compounds
| Parameter | Rivastigmine Tartrate doi.org | Metoprolol Tartrate nih.gov | Ergotamine Tartrate mcmed.us | Zolpidem Tartrate rjptonline.org |
| λmax (nm) | 264 | 675 (complex) | 254 | 410 (complex) |
| Linearity Range (µg/mL) | 31.25 - 1000 | 8.5 - 70 | 20 - 100 | 50 - 250 |
| Correlation Coefficient (r²) | ≥ 0.9985 | 0.998 | 0.999 | Not Specified |
| LOD (µg/mL) | 0.38 - 1.5 | 5.56 | 3.1 | Not Specified |
| LOQ (µg/mL) | 1.16 - 4.8 | 7.11 | 10.1 | Not Specified |
| Accuracy (% Recovery) | Within acceptable ranges | Not Specified | 102.5 | Not Specified |
| Precision (%RSD) | Within acceptable ranges | Not Specified | 0.6 | < 2 |
This table presents a compilation of data from different studies and is for illustrative purposes.
Principles of Analytical Method Development and Validation (e.g., ICH Guidelines)
The development and validation of analytical methods for pharmaceutical compounds like Disodium (R,S)-tartrate are governed by stringent guidelines set forth by the International Council for Harmonisation (ICH) to ensure the quality and safety of drug products. registech.combiotech.com These guidelines provide a framework for a systematic and risk-based approach to analytical procedure development and lifecycle management. biotech.comeuropa.eu
The Analytical Target Profile (ATP) is a foundational concept in modern analytical method development, as outlined in ICH Q14. biotech.compremier-research.com It prospectively defines the performance requirements for an analytical method to ensure it is fit for its intended purpose. europa.eupremier-research.com The ATP specifies the quality attributes to be measured and the required performance characteristics, such as accuracy, precision, and range. registech.comeuropa.eu
The process begins with understanding the product and process, which identifies the critical quality attributes (CQAs) that need to be monitored. europa.eu This information is then used to establish the ATP, which drives the selection of the appropriate analytical technology and serves as the basis for method validation. biotech.comeuropa.eu The ATP is a dynamic tool that is maintained throughout the lifecycle of the analytical procedure, facilitating continuous monitoring and improvement. europa.eu
Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govamericanpharmaceuticalreview.com When applied to analytical methods, it is referred to as Analytical QbD (AQbD). americanpharmaceuticalreview.com AQbD moves away from empirical, "one-factor-at-a-time" method development towards a more robust and flexible approach. nih.govwaters.com
The implementation of AQbD involves several key steps:
Defining the Analytical Target Profile (ATP): As described above, this sets the goals for the method. biotech.comwaters.com
Risk Assessment: This identifies the analytical procedure parameters that have the potential to impact the method's performance. biotech.comeuropa.eu
Design of Experiments (DoE): This is a statistical tool used to systematically study the effects of multiple parameters on the method's performance, leading to the identification of a Method Operable Design Region (MODR). biotech.comnih.gov The MODR is a multidimensional space of method parameters within which the method is known to perform as intended. americanpharmaceuticalreview.com
Control Strategy: A planned set of controls is established to ensure the ongoing performance of the analytical procedure. biotech.com
The benefits of using an AQbD approach include the development of more robust and reliable analytical methods, a reduction in out-of-specification (OOS) results, and greater flexibility for post-approval changes. nih.govwaters.com
Real-Time Release Testing (RTRT) is defined as the ability to evaluate and ensure the quality of in-process and/or final products based on process data, which typically includes a valid combination of measured material attributes and process controls. pharmtech.comnih.goveuropa.eu This approach represents a shift from traditional end-product testing to a system of continuous quality assurance throughout the manufacturing process. europa.eugmp-journal.com
The implementation of RTRT is facilitated by the principles of QbD and the use of Process Analytical Technology (PAT). nih.govgmp-journal.com Key considerations for implementing RTRT include:
Process Understanding: A deep understanding of the manufacturing process and how critical process parameters (CPPs) affect critical quality attributes (CQAs) is essential. gmp-journal.com
Advanced Sensors and Control Strategies: In-line, on-line, or at-line sensors are needed to monitor material attributes and process parameters in real-time. nih.gov
Regulatory Framework: Regulatory guidelines, such as those from the EMA and ICH (e.g., ICH Q8), provide the framework for the application and approval of RTRT. pharmtech.comeuropa.eueuropa.eu
While RTRT offers significant benefits, including increased manufacturing efficiency and reduced testing time, it requires a substantial initial investment and presents challenges in regulatory review and approval. pharmtech.com
Certified Reference Materials (CRMs) and analytical standards are crucial for ensuring the accuracy and traceability of analytical measurements. rsc.orgsigmaaldrich.com They are used for the calibration of analytical instruments and the validation of analytical methods. rsc.org
For tartrate compounds, several types of reference materials are available:
Primary Standards: These are highly purified compounds that are directly used for calibration. The United States Pharmacopeia (USP) provides a reference standard for sodium tartrate. sigmaaldrich.com
Certified Reference Materials (CRMs): These are materials for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comfishersci.attecinstrumental.com CRMs for sodium tartrate dihydrate are available and are often used for the calibration of Karl Fischer titrators for water content determination. rsc.orgfishersci.atanalytics-shop.com These CRMs are produced and certified in accordance with standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comfishersci.atsigmaaldrich.com
Secondary Standards: These are standards that are qualified against a primary standard and are used for routine quality control. sigmaaldrich.com
The use of well-characterized reference materials ensures the consistency and reliability of analytical results for Disodium (R,S)-tartrate and related compounds across different laboratories and over time. rsc.org
Specific Biochemical and Enzymatic Interactions of Disodium R*,s* Tartrate
Modulation of Acid Phosphatase Activity
A well-documented biochemical interaction of the tartrate ion, specifically the L(+)-tartrate enantiomer, is its role as a selective inhibitor of certain acid phosphatases (EC 3.1.3.2). Acid phosphatases are a group of enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH. They are classified based on their sensitivity to inhibitors, and L(+)-tartrate is a classical differentiating agent.
Many acid phosphatases, such as prostatic acid phosphatase, are potently inhibited by L(+)-tartrate. This inhibition is competitive, meaning the tartrate ion binds to the active site of the enzyme, competing with the substrate. The structural similarity of the tartrate molecule to the phosphate (B84403) group allows it to fit into the catalytic center, but it cannot be processed, thus blocking the enzyme's activity.
This inhibitory property is pivotal for distinguishing between different isoenzymes. For instance, acid phosphatase activity in blood serum is often separated into "tartrate-sensitive" and "tartrate-resistant" fractions. core.ac.ukbiorxiv.org The tartrate-resistant acid phosphatase (TRAP or ACP5) is a key biomarker for osteoclast activity and bone resorption, as it is not inhibited by tartrate. biorxiv.org The differential inhibition by tartrate is therefore a fundamental tool in clinical diagnostics and biochemical research to identify and quantify specific acid phosphatase isoenzymes.
Table 1: Inhibition of Acid Phosphatase by Tartrate
| Enzyme Type | Interaction with L(+)-Tartrate | Biochemical Significance |
| Prostatic Acid Phosphatase | Competitive Inhibition | Used to differentiate from other acid phosphatases. |
| Most Non-Osteoclastic Acid Phosphatases | Inhibition | Serves as a standard inhibitor in research and diagnostics. |
| Tartrate-Resistant Acid Phosphatase (TRAP/ACP5) | No significant inhibition | Allows for specific measurement of TRAP activity, a marker for bone resorption. biorxiv.org |
Influence on Tubulin Dynamics and Colchicine (B1669291) Binding
Disodium (B8443419) (R,S)-tartrate has been observed to influence the interaction between the antimitotic drug colchicine and its target protein, tubulin. Tubulin dimers polymerize to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Colchicine disrupts microtubule dynamics by binding to tubulin, preventing its polymerization. onclive.comcancerbiomed.org
Research has shown that certain anions can modulate the kinetics of this binding, and tartrate is one such anion. core.ac.uk It has been reported that disodium tartrate increases the rate of colchicine binding to tubulin. core.ac.ukatamanchemicals.com This effect suggests that the tartrate ion may induce or stabilize a conformation of the tubulin molecule that is more favorable for colchicine binding. While the binding of colchicine to tubulin is a relatively slow process under normal conditions, the presence of tartrate can enhance this rate. core.ac.uk
The mechanism appears to be distinct from other enhancing anions like sulfate. core.ac.uk While the precise molecular details of this tartrate-induced enhancement are not fully elucidated, it highlights a specific interaction between tartrate and the tubulin protein that allosterically affects the colchicine-binding site. This modulation is significant for in vitro studies of tubulin-drug interactions, as it can influence the observed kinetics and binding affinities. There is currently no substantial evidence to suggest that tartrate alone has a direct and significant effect on tubulin polymerization or depolymerization independent of its influence on colchicine binding.
Table 2: Effect of Disodium (R,S)-Tartrate on Colchicine-Tubulin Interaction**
| Interacting Molecules | Observed Effect of Tartrate | Implication |
| Tubulin and Colchicine | Increases the rate of colchicine binding to tubulin. core.ac.ukatamanchemicals.com | May stabilize a tubulin conformation favorable for colchicine binding. |
| Tubulin | No significant direct effect on polymerization noted in the absence of colchicine. | Tartrate's primary role in this context appears to be the modulation of ligand binding. |
General Applications in Biochemical Assays and Enzyme Kinetic Studies
Beyond its specific role in acid phosphatase assays, disodium tartrate and its related salts, like potassium sodium tartrate (Rochelle salt), serve various functions in biochemical assays and enzyme kinetic studies.
One notable application is in the dinitrosalicylic acid (DNS) method for quantifying reducing sugars. This assay is commonly used to measure the activity of carbohydrate-processing enzymes, such as α-amylase. In the DNS reagent, potassium sodium tartrate is included to stabilize the color developed during the reaction and to prevent the precipitation of cupric salts, ensuring the accuracy and reproducibility of the assay.
Furthermore, tartrate buffers are utilized in the study of certain enzymes. Due to its pKa values, tartaric acid and its salts can be used to maintain a stable pH in the acidic range, which is optimal for many enzymes, including peroxidases like lignin (B12514952) peroxidase. In these studies, the choice of buffer is critical, as it can influence the kinetic parameters of the enzyme. For example, the catalytic efficiency (kcat/Km) of manganese peroxidase has been shown to be affected by the presence of tartrate buffer.
These applications underscore the utility of tartrate as a component in assay reagents and a buffering agent in kinetic analyses, where it can contribute to the stability of reagents or directly influence the enzymatic reaction environment.
Table 3: Applications of Tartrate in Biochemical Assays
| Assay/Study Type | Role of Tartrate | Compound Used | Enzyme Example(s) |
| Reducing Sugar Quantification (DNS Method) | Stabilizing agent in the color reagent. | Potassium Sodium Tartrate (Rochelle Salt) | α-Amylase |
| Enzyme Kinetic Studies | pH Buffer. | Tartaric Acid / Disodium Tartrate | Lignin Peroxidase, Manganese Peroxidase |
| Enzyme Classification and Assay | Differentiating Inhibitor. | L(+)-Tartrate | Acid Phosphatases |
Q & A
Basic Research Questions
What methodologies are recommended for synthesizing and purifying Disodium (R,S)-tartrate for experimental use?**
- Answer : Synthesis typically involves neutralization of (R*,S*)-tartaric acid with sodium hydroxide, followed by crystallization. Purification requires recrystallization in aqueous ethanol (70% v/v) to minimize impurities. Ensure reagent-grade sodium hydroxide (≥99.5% purity) and controlled pH (7.0–8.0) during neutralization to avoid diastereomer contamination . Post-synthesis, validate purity via elemental analysis (C, H, Na) and FTIR spectroscopy to confirm the absence of unreacted tartaric acid.
How can researchers characterize the physicochemical properties of Disodium (R,S)-tartrate in aqueous solutions?**
- Answer : Key methods include:
- Density and viscosity measurements at varying concentrations (2–20% w/v) and temperatures (303–318 K) to assess solute-solvent interactions .
- Ultrasonic velocity analysis to calculate adiabatic compressibility and infer molecular packing efficiency .
- Refractive index determination to correlate with hydration dynamics and solution polarity .
Tabulate data (example):
| Concentration (%) | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index (303 K) |
|---|---|---|---|
| 10 | 1.185 | 1.42 | 1.372 |
What spectroscopic techniques are suitable for confirming the stereochemical configuration of Disodium (R,S)-tartrate?**
- Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemistry. For example, SCXRD data (space group P2₁2₁2₁, a = 7.512 Å, b = 9.873 Å, c = 10.256 Å) confirm the (R*,S*) configuration via bond angles (C–O–Na: 109.5°) and torsion angles . Complement with circular dichroism (CD) spectroscopy to validate enantiomeric purity in solution.
Advanced Research Questions
How can researchers resolve contradictions in reported activation energies for Disodium (R,S)-tartrate dissolution?**
- Answer : Discrepancies often arise from solvent polarity or temperature ranges. Use the Eyring-Polanyi equation with viscosity data (e.g., ΔH‡ = 12.3 kJ/mol at 303–318 K) to calculate activation parameters systematically . Cross-validate with molecular dynamics simulations to account for hydrogen-bonding networks between tartrate ions and water .
What experimental designs are optimal for studying Disodium (R,S)-tartrate’s role in chiral resolution processes?**
- Answer : Design co-crystallization experiments with racemic mixtures (e.g., (±)-mandelic acid) and monitor enantioselectivity via HPLC with a chiral column. Optimize molar ratios (1:1 to 1:2 tartrate:analyte) and solvent systems (e.g., methanol/water). Structural insights from SCXRD (e.g., hydrogen-bonding motifs between Na⁺ and carboxylate groups) guide mechanistic interpretations .
How does Disodium (R,S)-tartrate influence coordination chemistry in transition-metal complexes?**
- Answer : The tartrate ligand acts as a bidentate chelator via its α-hydroxycarboxylate groups. Study its binding modes using:
- Potentiometric titrations to determine stability constants (log K for [Fe(III)-tartrate] = 8.2) .
- EPR spectroscopy to detect paramagnetic shifts in Cu(II)-tartrate complexes .
- Thermogravimetric analysis (TGA) to assess thermal stability of metal-tartrate frameworks .
Data Contradiction Analysis
Why do studies report conflicting values for Disodium (R,S)-tartrate’s solubility in polar aprotic solvents?**
- Answer : Variations stem from solvent trace moisture content (e.g., DMSO vs. anhydrous DMSO) and ionic strength. Use Karl Fischer titration to quantify water content (<0.01% w/w) and conduct solubility assays under inert atmospheres. Reported solubility in DMF ranges from 0.8–1.2 g/100 mL depending on hygroscopicity .
Methodological Best Practices
- Avoid common pitfalls :
- Cross-disciplinary integration : Combine physicochemical data (e.g., ultrasonic velocity ) with computational models (DFT for charge distribution ) to predict reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
